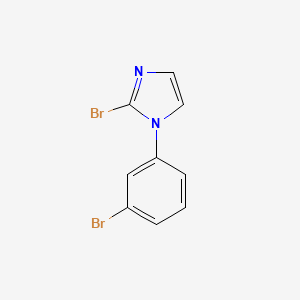

2-bromo-1-(3-bromophenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(3-bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two bromine atoms attached to the imidazole ring and a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-bromo-1-(3-bromophenyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-bromophenyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-1-(3-bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

2-Bromo-1-(3-bromophenyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-1-(3-bromophenyl)-1H-imidazole can be compared with other similar compounds such as:

2-Bromo-1-phenyl-1H-imidazole: Lacks the additional bromine atom on the phenyl ring, which may affect its reactivity and binding properties.

1-(3-Bromophenyl)-1H-imidazole: Lacks the bromine atom on the imidazole ring, which may influence its chemical behavior and applications.

The presence of two bromine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications .

Biological Activity

2-Bromo-1-(3-bromophenyl)-1H-imidazole is a synthetic compound characterized by its imidazole core, which is substituted with bromine atoms and a phenyl group. Its chemical formula is C9H7Br2N3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and enzyme inhibition.

Chemical Structure and Synthesis

The structure of this compound includes a five-membered imidazole ring fused with a bromophenyl group. The synthesis typically involves multiple steps, including bromination reactions that allow for the introduction of bromine substituents at specific positions on the imidazole ring.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses moderate to good antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

- Antiviral Activity : The compound has also been evaluated for its antiviral properties, particularly against HIV-1 integrase (IN). Inhibitory activity was reported with percentage inhibition rates exceeding 50% in several derivatives containing similar structural motifs.

- Enzyme Inhibition : The compound interacts with various enzymes, notably cytochrome P450 enzymes, affecting metabolic pathways and influencing levels of metabolites. It has been shown to inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Inhibition of HIV-1 Integrase : A study demonstrated that derivatives of imidazole compounds, including those structurally related to this compound, exhibited significant inhibition of the IN-LEDGF/p75 interaction, which is crucial for viral replication.

- Antimicrobial Efficacy : In a comparative study involving various synthesized imidazole derivatives, it was found that compounds with similar brominated structures displayed enhanced antimicrobial activity against resistant bacterial strains.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate cellular processes:

- Cell Signaling Pathways : The compound influences key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling events.

- Gene Expression Modulation : It has been observed to affect gene expression related to cell cycle regulation and apoptosis, indicating its potential role in cancer therapy.

Properties

Molecular Formula |

C9H6Br2N2 |

|---|---|

Molecular Weight |

301.96 g/mol |

IUPAC Name |

2-bromo-1-(3-bromophenyl)imidazole |

InChI |

InChI=1S/C9H6Br2N2/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H |

InChI Key |

RVPBYQDOPMOTQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CN=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.